molecular formula C19H14F2N2O2 B2556163 1-(3-fluorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899947-59-2

1-(3-fluorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2556163
CAS RN: 899947-59-2
M. Wt: 340.33
InChI Key: GURGNCWJDDQQFH-UHFFFAOYSA-N
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Description

1-(3-fluorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound that belongs to the class of dihydropyridine derivatives. It has gained significant attention due to its potential applications in scientific research, particularly in the field of medicinal chemistry.

Scientific Research Applications

HIV Integrase Inhibition

Compounds similar to 1-(3-fluorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide have been studied for their potential as HIV integrase inhibitors. For example, N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides, which are structurally related, show potent inhibition of the HIV-integrase-catalyzed strand transfer process. This indicates potential use in the treatment of AIDS (Pace et al., 2007).

Antitubercular Activity

Certain dihydropyridines (DHPs) with carboxamides in the 3 and 5 positions, which are structurally related to the compound , have demonstrated anti-tuberculosis activity. This suggests potential applications in developing new antitubercular agents (Mohammadpour, 2012).

Antimicrobial Properties

N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, which share a similar chemical structure, have been synthesized and shown to possess antimicrobial activities. This suggests that the compound could potentially be explored for its antimicrobial properties (Ahsan et al., 2016).

Potential in Polymer Chemistry

Related compounds, such as various aromatic polyamides derived from similar chemical structures, have been synthesized and characterized. These polyamides have demonstrated properties like good solubility in organic solvents and thermal stability, indicating potential applications in polymer chemistry (Hsiao et al., 1999; Hsiao et al., 2000).

Cancer Therapy

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective inhibitors of the Met kinase superfamily. This suggests potential therapeutic applications in treating cancers driven by Met kinase dysregulation (Schroeder et al., 2009).

properties

IUPAC Name

N-(4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O2/c20-14-6-8-16(9-7-14)22-18(24)17-5-2-10-23(19(17)25)12-13-3-1-4-15(21)11-13/h1-11H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURGNCWJDDQQFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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